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Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for 1-chlorooctadecane and 1-methoxyoctadecane. The initial

subject of this guide, 1-(chloromethoxy)octadecane, is not a readily available or well-

characterized compound, with limited to no published spectroscopic data. Therefore, this guide

focuses on two structurally related and commercially available alternatives that can serve as

valuable reference compounds in relevant research applications. Octadecane is also included

as a baseline for comparison. The data presented herein is essential for the structural

elucidation and quality control of these long-chain aliphatic compounds.

Data Presentation
The following tables summarize the available NMR and mass spectrometry data for

octadecane, 1-chlorooctadecane, and 1-methoxyoctadecane.
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Table 1: ¹H NMR Spectroscopic Data

Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

Octadecane CDCl₃ ~0.88 Triplet -CH₃

~1.26 Singlet (broad) -(CH₂)₁₆-

1-

Chlorooctadecan

e

CDCl₃

Data available in

spectral

databases[1][2]

- -

1-

Methoxyoctadec

ane

CDCl₃

Data available in

spectral

databases

- -

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm

Octadecane CDCl₃
32.05, 29.83, 29.49, 22.79,

14.14[3]

1-Chlorooctadecane CDCl₃
Data available in spectral

databases[2]

1-Methoxyoctadecane CDCl₃
Data available in spectral

databases[4]

Table 3: Mass Spectrometry Data (Electron Ionization - EI)
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

Octadecane C₁₈H₃₈ 254.49 57, 71, 85, 99[3]

1-Chlorooctadecane C₁₈H₃₇Cl 288.94

Data available in

spectral databases[2]

[5]

1-Methoxyoctadecane C₁₉H₄₀O 284.52 45, 57, 69, 83, 97[4]

Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data for long-chain aliphatic

compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Vortex the mixture until the sample is fully dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube to remove any particulate matter.

Ensure the sample height in the NMR tube is a minimum of 4 cm.

2. NMR Data Acquisition:

The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher for

optimal resolution.

¹H NMR:
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Acquire a standard one-dimensional proton spectrum.

Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral parameters include a spectral width of 200-250 ppm, a relaxation delay of

2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

3. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Identify the peak multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling

information.

Mass Spectrometry (MS)
1. Sample Introduction and Ionization:

For volatile and thermally stable compounds like long-chain alkanes and their derivatives,

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a

common technique.
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Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent like

hexane or dichloromethane.

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The sample is vaporized and separated on a capillary GC column (e.g., a nonpolar column

like DB-5ms).

The separated components elute from the column and enter the ion source of the mass

spectrometer.

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

2. Mass Analysis:

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into

a mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Data Interpretation:

A mass spectrum is generated, which is a plot of ion intensity versus m/z.

The peak with the highest m/z often corresponds to the molecular ion (M⁺), which provides

the molecular weight of the compound.

The fragmentation pattern is characteristic of the molecule's structure. For long-chain

alkanes, characteristic losses of alkyl fragments (CₙH₂ₙ₊₁) are observed.[6]

Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the characterization of

long-chain aliphatic compounds using NMR and mass spectrometry.
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Caption: Experimental workflow for NMR and MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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Email: info@benchchem.com
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